

Technical Support Center: PF-3635659

Experiments

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Compound of Interest

Compound Name: **PF-3635659**

Cat. No.: **B1679674**

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **PF-3635659**, a potent muscarinic M3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **PF-3635659**?

PF-3635659 is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor (mAChR3).[1][2][3] By blocking this receptor, it inhibits the downstream signaling pathways typically activated by acetylcholine and other muscarinic agonists.

Q2: What are the common applications of **PF-3635659** in research?

PF-3635659 is primarily used in research to investigate the role of the M3 receptor in various physiological and pathological processes. Given its development for chronic obstructive pulmonary disease (COPD), it is often used in studies related to airway smooth muscle contraction and respiratory diseases.[1][2][3]

Q3: In which cell lines can I study the effects of **PF-3635659**?

Several cell lines endogenously or recombinantly expressing the muscarinic M3 receptor are suitable for experiments with **PF-3635659**. Commonly used cell lines include:

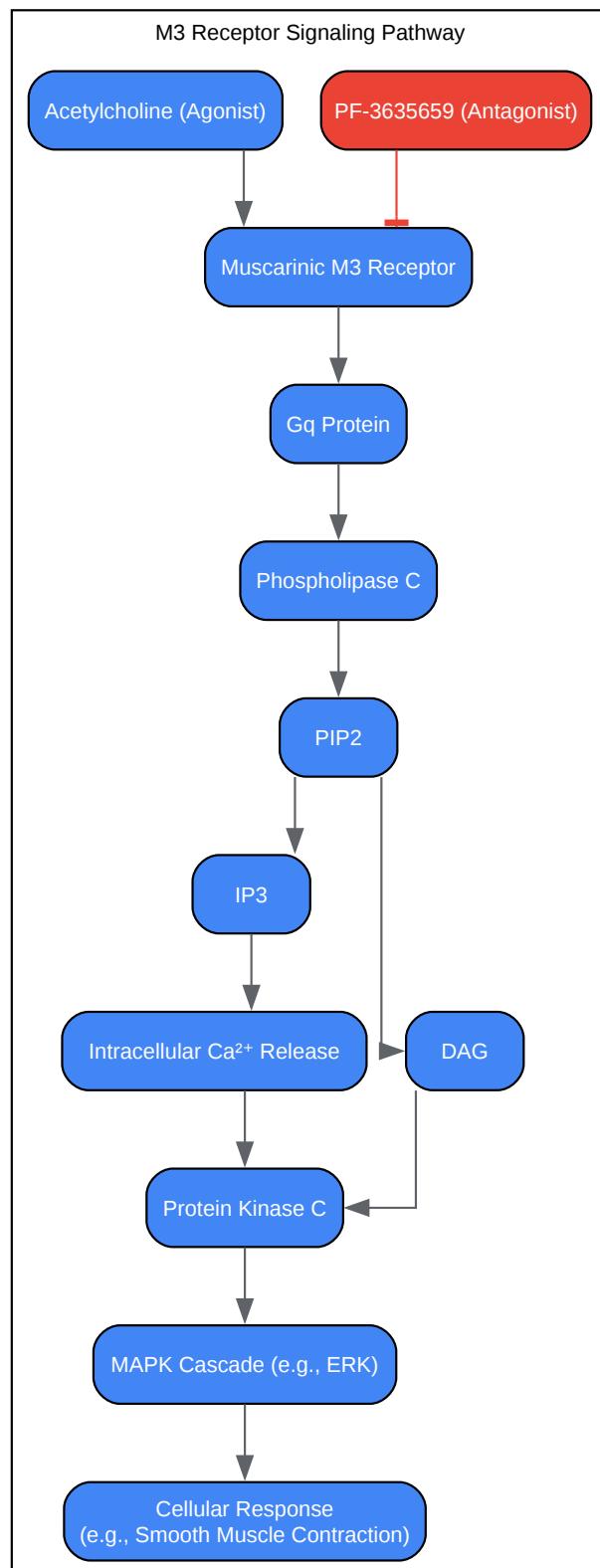
- Chinese Hamster Ovary (CHO-K1): Often used for stable expression of recombinant M3 receptors.
- Human Embryonic Kidney (HEK293): Another common host for recombinant M3 receptor expression.
- U2OS: A human osteosarcoma cell line that can be engineered to express the M3 receptor.

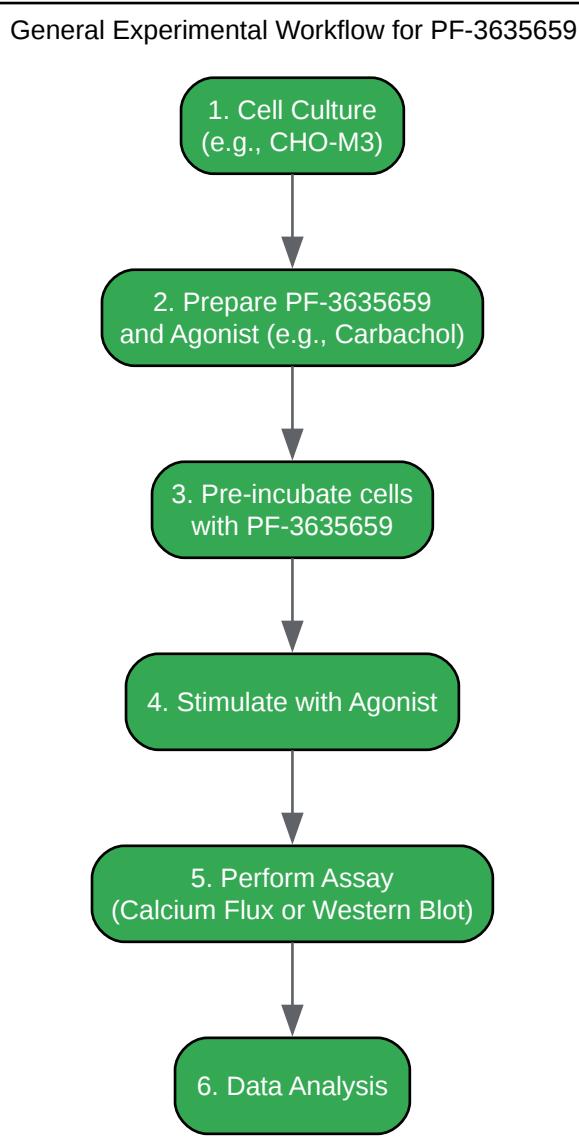
Q4: What are the key signaling pathways affected by **PF-3635659**?

As an M3 receptor antagonist, **PF-3635659** blocks Gq-coupled signaling pathways. The primary downstream effects that are inhibited include:

- Calcium Mobilization: Inhibition of the inositol trisphosphate (IP3) pathway, leading to a decrease in the release of intracellular calcium.
- MAPK/ERK Pathway: Attenuation of the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2.

Signaling Pathway and Experimental Workflow Diagrams





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